1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride
CAS No.: 1334149-15-3
Cat. No.: VC3390031
Molecular Formula: C13H21BrCl2N2O
Molecular Weight: 372.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334149-15-3 |
|---|---|
| Molecular Formula | C13H21BrCl2N2O |
| Molecular Weight | 372.1 g/mol |
| IUPAC Name | 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H |
| Standard InChI Key | LBUFICRHLGALPY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl |
| Canonical SMILES | C1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl |
Introduction
Chemical Identity and Properties
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride is a crystalline compound with distinct chemical and physical properties. This section outlines its fundamental characteristics, including its molecular structure, identifiers, and physicochemical properties.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Registry Number | 1334149-15-3 |
| Molecular Formula | C₁₃H₂₁BrCl₂N₂O |
| Molecular Weight | 372.1 g/mol |
| PubChem CID | 54594447 |
| IUPAC Name | 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H |
| Standard InChIKey | LBUFICRHLGALPY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl |
This compound is identifiable through its unique CAS number and various chemical notation systems, facilitating precise identification across different chemical databases and research platforms.
Structural Characteristics
The molecular structure of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride consists of several key structural components:
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A central piperidine ring with an amine group (-NH₂) at the 4-position
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A 4-bromophenoxy group connected via an ethyl linker to the nitrogen at position 1 of the piperidine ring
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Two hydrochloride ions that form ionic bonds with the basic nitrogen atoms of the compound
This structural arrangement creates a molecule with specific spatial configuration and chemical reactivity patterns. The presence of the bromine atom on the phenyl ring introduces particular electronic effects and potential for halogen bonding interactions, which may be significant for its biological activities or chemical reactivity.
Relationship to Parent Compound and Analogs
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride is derived from its parent compound, 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine, which has a CAS number of 1018618-89-7 and a molecular weight of 299.21 g/mol. The formation of the dihydrochloride salt involves the addition of two hydrochloride ions to the basic nitrogen atoms in the molecule, resulting in improved stability and potentially enhanced solubility properties.
Structural Analogs
Several structural analogs of this compound exist, with variations typically occurring in the halogen substituent or other functional groups. A notable analog is 1-[2-(4-fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride (CAS No. 1334148-29-6), which contains a fluorine atom in place of the bromine on the phenoxy ring . This fluorinated analog has a molecular weight of 274.76 g/mol for its dihydrochloride salt form .
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride | 1334149-15-3 | C₁₃H₂₁BrCl₂N₂O | 372.1 |
| 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine (parent) | 1018618-89-7 | C₁₃H₁₉BrN₂O | 299.21 |
| 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride | 1334148-29-6 | C₁₃H₂₀ClFN₂O | 274.76 |
| 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine | 147007-80-5 | C₁₃H₁₉FN₂O | 238.30 |
The structural similarities between these compounds suggest comparable chemical behaviors, while the differences in halogen substituents may lead to distinct physical properties and potentially different biological activities .
Chemical Reactivity and Properties
Functional Group Reactivity
The compound contains several reactive sites:
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Primary amine at the 4-position of the piperidine ring: Capable of nucleophilic reactions, including acylation, alkylation, and formation of Schiff bases
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Tertiary amine at the piperidine nitrogen: Potential site for quaternization reactions or oxidation
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Bromine on the aromatic ring: Possible site for metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira)
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Ether linkage: Generally stable but potentially cleavable under strong acidic conditions
These reactive groups make the compound potentially valuable as a chemical building block for the synthesis of more complex molecules with specific structural features.
Salt Characteristics
As a dihydrochloride salt, this compound exhibits characteristics typical of amine hydrochloride salts:
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Enhanced water solubility compared to the free base
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Reduced lipophilicity
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Improved stability, particularly against oxidation
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Defined crystalline structure
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Acid-base behavior in solution
These properties make the dihydrochloride form potentially preferable for certain applications, particularly in aqueous systems or where defined solubility characteristics are important.
Analytical Characterization
Various analytical techniques can be employed to characterize and confirm the identity and purity of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride.
Spectroscopic Analysis
Several spectroscopic methods are applicable for structural confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the aromatic protons, ethyl linker, piperidine ring, and amine protons
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Infrared (IR) Spectroscopy: Expected to show characteristic bands for N-H stretching (amine), C-O stretching (ether), and C-Br stretching
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Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation pattern analysis
These techniques collectively provide comprehensive structural verification and are standard in chemical characterization.
Chromatographic Methods
Chromatographic techniques useful for purity assessment include:
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High-Performance Liquid Chromatography (HPLC): For quantitative purity determination
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment
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Gas Chromatography (GC): If applicable, depending on the compound's volatility
These methods help ensure the identity and purity of the compound, which are critical for research applications.
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